molecular formula C8H15N3O B054733 1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy- CAS No. 123837-16-1

1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-

Cat. No. B054733
M. Wt: 169.22 g/mol
InChI Key: QEFKGCLVACFUSZ-UHFFFAOYSA-N
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Description

“1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-” is a chemical compound that contains a total of 28 bonds, including 13 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 3 six-membered rings, 1 amidine derivative, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of similar structures has been studied extensively. For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been applied in the synthesis of tropane alkaloids . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-” is complex. It includes a six-membered ring structure, which is a common feature in many organic compounds .


Chemical Reactions Analysis

The chemical reactions involving similar structures have been explored. For example, the 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-azabicyclo[2.2.2]octane, have been evaluated. It has a molar mass of 111.188g/mol . More specific properties such as boiling temperature, critical temperature and pressure, and density have also been studied .

Future Directions

The future directions in the study of “1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. The development of new methods to access cyclobutanes and azetidines has been a recent focus in the pharmaceutical industry , which could also be relevant for the study of “1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-”.

properties

IUPAC Name

N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c9-8(10-12)7-5-11-3-1-6(7)2-4-11/h6-7,12H,1-5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFKGCLVACFUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701132
Record name N'-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide

CAS RN

123837-16-1
Record name N'-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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